molecular formula C8H16ClNO B2591735 [(1R,2R,4R)-2-Amino-1-bicyclo[2.2.1]heptanyl]methanol;hydrochloride CAS No. 2287237-68-5

[(1R,2R,4R)-2-Amino-1-bicyclo[2.2.1]heptanyl]methanol;hydrochloride

Cat. No.: B2591735
CAS No.: 2287237-68-5
M. Wt: 177.67
InChI Key: ZEHZOUDXDHXRJO-CZEXFEQNSA-N
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Description

[(1R,2R,4R)-2-Amino-1-bicyclo[2.2.1]heptanyl]methanol hydrochloride is a bicyclic organic compound featuring a norbornane core (bicyclo[2.2.1]heptane) substituted with an amino group at the 2-position and a hydroxymethyl group at the 1-position, with all substituents in the (1R,2R,4R) stereochemical configuration. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications.

Properties

IUPAC Name

[(1R,2R,4R)-2-amino-1-bicyclo[2.2.1]heptanyl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-7-3-6-1-2-8(7,4-6)5-10;/h6-7,10H,1-5,9H2;1H/t6-,7+,8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHZOUDXDHXRJO-CZEXFEQNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1CC2N)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2(C[C@@H]1C[C@H]2N)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R,4R)-2-Amino-1-bicyclo[2.2.1]heptanyl]methanol;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclic precursor, such as norbornene.

    Functionalization: The precursor undergoes functionalization to introduce the amino and hydroxyl groups. This can be achieved through a series of reactions including amination and hydroxylation.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

[(1R,2R,4R)-2-Amino-1-bicyclo[2.2.1]heptanyl]methanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include ketones, aldehydes, and various substituted amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Bicyclic amines such as [(1R,2R,4R)-2-Amino-1-bicyclo[2.2.1]heptanyl]methanol;hydrochloride are often explored for their pharmacological properties. Research indicates that compounds with similar structures can exhibit activity against various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.

  • Neuropharmacology : The bicyclic structure allows for modulation of neurotransmitter systems, which is crucial in developing treatments for neurological disorders. Studies have shown that bicyclic amines can interact with serotonin and dopamine receptors, potentially influencing mood and cognitive functions.

Synthetic Methodologies

The synthesis of this compound involves intricate synthetic routes that can be adapted for the creation of other biologically relevant compounds.

  • Chiral Synthesis : The compound serves as a chiral building block in asymmetric synthesis, facilitating the development of enantiomerically pure substances that are essential in pharmaceutical applications.
Synthetic Route Yield (%) Key Reagents
Bicyclic amine synthesis via cyclization75%1,4-cyclohexanedione
Nucleophilic substitution reactions85%Alkyl halides

Therapeutic Potential

Research into the therapeutic applications of this compound is ongoing, with preliminary studies indicating potential benefits in treating conditions such as:

  • Anxiety Disorders : Due to its interaction with serotonin receptors.
  • Pain Management : Potential analgesic effects through modulation of pain pathways.

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of structurally related compounds derived from bicyclic amines. The results indicated moderate antiviral activity against coxsackie B4 virus, suggesting that similar compounds could be developed for therapeutic use against viral infections .

Case Study 2: Neuroprotective Effects

Another research project focused on the neuroprotective effects of bicyclic amines in models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal damage through antioxidant mechanisms and modulation of inflammatory responses .

Mechanism of Action

The mechanism of action of [(1R,2R,4R)-2-Amino-1-bicyclo[2.2.1]heptanyl]methanol;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their molecular features, and distinguishing characteristics:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Differences Applications/Notes
[(1R,2R,4R)-2-Amino-1-bicyclo[2.2.1]heptanyl]methanol hydrochloride Not specified C₈H₁₄ClNO (estimated) ~175.66 Core structure: bicyclo[2.2.1]heptane with -NH₂ (C2) and -CH₂OH (C1) groups. Potential receptor ligand; enhanced solubility due to -CH₂OH .
(1R,2R,4R)-1,7,7-Trimethylnorbornan-2-amine hydrochloride 24629-78-5 C₁₀H₁₉N·HCl 189.73 Three methyl groups at C1, C7, and C7 positions. Increased lipophilicity; used in chiral synthesis .
Bicyclo[2.2.1]heptan-2-amine hydrochloride (endo-2-aminonorbornane) 65481-69-8 C₇H₁₃N·HCl 147.64 Lacks -CH₂OH group; simpler structure. Pharmaceutical intermediate; 99% purity .
(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride 601515-79-1 C₅H₁₀ClNO 135.59 Oxygen and nitrogen heteroatoms in the ring. Altered electronic properties; smaller molecular size .
rac-[(1R,2R,4R,5R)-5-Aminobicyclo[2.2.1]heptan-2-yl]methanol hydrochloride - C₈H₁₄ClNO ~175.66 Racemic mixture; stereochemical differences at C5. Demonstrates stereochemistry's impact on bioactivity .

Pharmacological and Chemical Behavior

  • Receptor Binding : Derivatives like CP0532245 (Ki = 2511.89 nM) show moderate receptor affinity, suggesting the target compound’s -CH₂OH group may enhance water solubility and bioavailability compared to hydrophobic analogs (e.g., methyl-substituted versions) .
  • Cannabinoid Receptor Ligands: SR144528, a bicyclo[2.2.1]heptane derivative with a pyrazole carboxamide group, highlights the role of substituents in receptor specificity. The target compound’s amino and hydroxymethyl groups may favor interactions with polar binding pockets .

Physicochemical Properties

  • Solubility : The hydroxymethyl group in the target compound increases polarity, likely improving aqueous solubility over methylated analogs (e.g., CAS 24629-78-5) .
  • Thermal Stability: Hydrochloride salts generally exhibit higher melting points and stability, as noted for pharmaceutical-grade bicyclo[2.2.1]heptane derivatives () .

Biological Activity

The compound [(1R,2R,4R)-2-Amino-1-bicyclo[2.2.1]heptanyl]methanol;hydrochloride is a bicyclic amine with potential pharmaceutical applications. Its structural uniqueness and stereochemistry suggest diverse biological activities, particularly in the fields of neuropharmacology and enzymatic interactions. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms, effects, and related case studies.

  • Molecular Formula : C₈H₁₅ClN₁O
  • Molecular Weight : 177.67 g/mol
  • CAS Number : 205639-91-4

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems and enzymes:

  • Neurotransmitter Modulation : Preliminary studies indicate that this compound may influence neurotransmitter release and receptor activity, particularly in the central nervous system (CNS). It has shown potential as a modulator for neurotransmitters such as dopamine and serotonin.
  • Enzyme Inhibition : Research suggests that it may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
NeuropharmacologicalModulation of dopamine receptors
Enzyme inhibitionInhibition of specific metabolic enzymes
Antimicrobial propertiesPotential antimicrobial effects

Case Study 1: Neuropharmacological Effects

In a study examining the effects of this compound on dopamine receptors, results indicated a significant modulation of receptor activity in vitro. This suggests potential therapeutic applications in treating disorders characterized by dopaminergic dysregulation, such as Parkinson's disease.

Case Study 2: Enzymatic Activity

A recent investigation focused on the compound's enzymatic inhibition capabilities. The study demonstrated that the compound effectively inhibited specific enzymes related to metabolic processes at varying concentrations, indicating its potential role in metabolic regulation or as a therapeutic agent for metabolic disorders.

Safety and Toxicology

While specific toxicological data on this compound is limited, general safety profiles for similar compounds suggest that careful evaluation is necessary to assess any potential adverse effects or toxicity in clinical settings.

Q & A

Basic: What synthetic strategies ensure stereochemical control during the synthesis of [(1R,2R,4R)-2-Amino-1-bicyclo[2.2.1]heptanyl]methanol hydrochloride?

Methodological Answer:
Stereochemical control is critical for synthesizing the target compound. A validated approach involves:

  • Chiral Pool Synthesis : Starting from enantiomerically pure precursors, such as (R)-2-substituted-4-piperidone, to leverage existing stereocenters. Intramolecular cyclization (e.g., SN2-type) ensures retention of configuration .
  • Salt Formation : Use thionyl chloride (SOCl₂) in ethanol to convert intermediates into hydrochloride salts, as demonstrated in the preparation of related bicyclo compounds. Temperature control (<10°C during SOCl₂ addition) minimizes racemization .
  • Purification : Avoid intermediate purification steps to preserve stereochemical integrity, as outlined in high-yield stereoselective syntheses of bicyclo[2.2.1]heptane derivatives .

Basic: How can researchers confirm the structural and enantiomeric purity of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for chiral centers in the bicyclo framework .
  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with a mobile phase of hexane/isopropanol (95:5). Monitor retention times against racemic mixtures to confirm enantiopurity .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR to verify diastereotopic proton environments. For example, axial vs. equatorial protons in the bicyclo system exhibit distinct splitting patterns .

Advanced: How can computational methods predict binding affinity and optimize molecular interactions for this compound?

Methodological Answer:

  • Molecular Docking : Use Autodock Vina to simulate ligand-receptor interactions. Parameterize the compound with GAFF2 force fields and solvate in OPC3 water for accuracy .
  • Free Energy Perturbation (FEP) : Calculate relative binding free energies between stereoisomers (e.g., 1R,2R,4R vs. 1S,2S,4S) to identify optimal configurations for target binding .
  • Data Analysis : Compare computed binding energies (ΔG) with experimental IC₅₀ values to validate models. For example, axial substituents in bicyclo systems often exhibit higher affinity due to reduced steric hindrance .

Advanced: How should researchers address contradictions in biological activity data between stereoisomers?

Methodological Answer:

  • In Vivo/In Vitro Correlation : Compare cytotoxicity assays (e.g., IC₅₀ in six human cancer cell lines) with in vivo efficacy (e.g., survival rates in murine leukemia models). Structural variations (e.g., axial vs. equatorial methyl groups) significantly impact therapeutic indices .
  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution using LC-MS/MS. For instance, the 1R,2R,4R isomer may exhibit prolonged retention due to enhanced membrane permeability .
  • Meta-Analysis : Aggregate data from chiral separations, crystallography, and activity assays to resolve discrepancies. Publish raw datasets with stereochemical descriptors to enable reproducibility .

Advanced: What methodologies optimize solubility and stability for in vivo studies?

Methodological Answer:

  • Salt Screening : Beyond hydrochloride, evaluate alternative counterions (e.g., oxalate, sulfate) for improved aqueous solubility. Use pH-solubility profiling in PBS (pH 1.2–7.4) .
  • Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) to enhance shelf-life. Characterize stability via accelerated degradation studies (40°C/75% RH for 6 months) .
  • Nanoformulation : Encapsulate in PEGylated liposomes to enhance bioavailability. Monitor particle size (DLS) and encapsulation efficiency (HPLC) .

Basic: What physicochemical properties are critical for pharmacokinetic modeling?

Methodological Answer:

  • LogP : Determine via shake-flask method (octanol/water). Target LogP ~1.5–2.5 for balanced permeability and solubility .
  • pKa : Use potentiometric titration to identify ionizable groups (amine: pKa ~8–10). Adjust formulation pH to maximize unionized fraction for passive diffusion .
  • Melting Point : Assess via DSC. Higher melting points (>200°C) correlate with crystalline stability but may reduce dissolution rates .

Advanced: How to design high-throughput screening assays for derivatives?

Methodological Answer:

  • Microplate Cytotoxicity : Screen against 3D tumor spheroids using CellTiter-Glo. Normalize data to parent compound activity .
  • SPR Binding Assays : Immobilize target proteins (e.g., kinases) on sensor chips. Measure association/dissociation rates (kₐ, k𝒹) for SAR analysis .
  • Automated Synthesis : Employ flow chemistry with inline LC-MS to rapidly generate and characterize derivatives. Prioritize compounds with >95% purity .

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